Butanediol diacrylate

描述

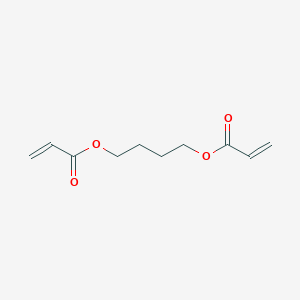

Structure

3D Structure

属性

IUPAC Name |

4-prop-2-enoyloxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGFJBTMHEZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-24-7, 110911-62-1, 52277-33-5 | |

| Record name | 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110911-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52277-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044779 | |

| Record name | 1,4-Butanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1070-70-8, 31442-13-4, 52277-33-5 | |

| Record name | 1,4-Butanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, diester with butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, diester with butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-butanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53P6JR1A3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanediol Diacrylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediol diacrylate (BDDA) is a difunctional acrylate monomer recognized for its utility as a crosslinking agent in polymer synthesis.[1] Its chemical structure features two acrylate groups connected by a four-carbon aliphatic chain, which allows it to form stable, cross-linked polymer networks upon polymerization.[2] This property, combined with its relatively low viscosity, high reactivity, and ability to enhance flexibility and adhesion, makes it a valuable component in a wide array of applications, including advanced coatings, adhesives, and resins.[1][3]

In the fields of biomedical research and drug development, BDDA is particularly noted for its use in creating hydrogels for tissue engineering and drug delivery systems, as well as in the formulation of dental composites and intraocular lens materials.[3] This guide provides a comprehensive overview of the chemical and physical properties of BDDA, its molecular structure, synthesis, and relevant experimental protocols for its characterization.

Chemical Structure and Identification

1,4-Butanediol diacrylate is systematically named 4-prop-2-enoyloxybutyl prop-2-enoate.[4] The molecule consists of a butane-1,4-diol backbone esterified with acrylic acid at both hydroxyl groups.

dot

Caption: Chemical structure of 1,4-Butanediol Diacrylate.

Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-prop-2-enoyloxybutyl prop-2-enoate | [4] |

| CAS Number | 1070-70-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [4] |

| Molecular Weight | 198.22 g/mol | [1] |

| SMILES | C=CC(=O)OCCCCOC(=O)C=C | |

| InChI Key | JHWGFJBTMHEZME-UHFFFAOYSA-N | |

| Synonyms | BDDA, 1,4-Butylene Glycol Diacrylate, Tetramethylene Diacrylate, 1,4-Bis(acryloyloxy)butane | [5] |

Physicochemical Properties

The physical and chemical properties of 1,4-butanediol diacrylate are summarized in the tables below. These properties are critical for its handling, processing, and application in various formulations.

Physical Properties

| Property | Value | Conditions | Reference |

| Appearance | Clear, colorless liquid | Ambient | [1] |

| Odor | Slight acrylic odor | Ambient | [1] |

| Density | 1.01 - 1.051 g/cm³ | 25°C | [1][6] |

| Boiling Point | >150°C | 760 mmHg | [1] |

| 83°C | 0.3 mmHg | [6] | |

| Freezing Point | -20°C | - | [1] |

| Flash Point | 110 - >113°C | Closed Cup | [1] |

| Viscosity | 10–20 mPa·s | 25°C | [1] |

| Refractive Index | 1.456 | 20°C | [6] |

| Vapor Pressure | 0.83 hPa | 80°C | [2] |

| Solubility in Water | 16.3 g/L | - | [2] |

**3.2 Chemical Properties (Typical)

**

| Property | Value | Reference |

|---|---|---|

| Purity | ≥85 - 98% | [1] |

| Acid Content | ≤0.02% | [1] |

| Moisture Content | ≤0.2% | [1] |

| Inhibitor | ~75 ppm MEHQ or Hydroquinone | |

Synthesis and Formulation

1,4-Butanediol diacrylate is typically synthesized through the esterification of 1,4-butanediol with acrylic acid.[7] The reaction is generally carried out in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate groups.[7]

dot

Caption: Generalized workflow for the synthesis of BDDA.

Applications in Research and Drug Development

BDDA's ability to form cross-linked networks makes it a key component in the development of biomaterials.

-

Hydrogels for Tissue Engineering and Drug Delivery: BDDA is used as a precursor to synthesize hydrogels with good mechanical strength, which can serve as scaffolds in bone tissue engineering and as matrices for controlled drug release.[3]

-

Dental Composites: It is employed as a crosslinking agent in dental restorative materials, contributing to their hardness and wear resistance.[3]

-

Intraocular Lenses (IOLs): BDDA is used in the preparation of hydrophobic acrylic IOL materials to reduce glistening.[3]

The role of BDDA as a crosslinker in forming a hydrogel network for potential therapeutic applications is illustrated below.

dot

Caption: Role of BDDA in UV-curable hydrogel formation.

Experimental Protocols

Determination of Purity and Residual Monomer by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of acrylate monomers and quantifying residual monomers in polymer products.

Objective: To determine the concentration of 1,4-butanediol diacrylate and related impurities or residual monomers.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade)

-

Solvent/Diluent: Tetrahydrofuran (THF) or Methanol

-

1,4-Butanediol diacrylate standard

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 1,4-butanediol diacrylate standard (e.g., 1000 µg/mL) in the chosen diluent.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL).

-

-

Sample Preparation:

-

For liquid samples of BDDA, accurately weigh and dissolve a known amount in the diluent to achieve a concentration within the calibration range.

-

For polymer samples, dissolve a known weight of the polymer in THF (e.g., 5 mg/mL).

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution is often used. A typical gradient might start at 60:40 Water:Acetonitrile and ramp to 100% Acetonitrile over 10-15 minutes to elute all components.[8]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detector Wavelength: Approximately 210 nm, which is near the UV absorbance maximum for acrylates.[8]

-

Column Temperature: 30-40°C

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared samples.

-

Identify the BDDA peak by comparing its retention time with the standard.

-

Quantify the amount of BDDA in the sample using the calibration curve.

-

dot

Caption: Experimental workflow for HPLC analysis of BDDA.

Determination of Density using a Digital Density Meter

This protocol is based on the standard test method ASTM D4052.[9][10]

Objective: To accurately measure the density of liquid 1,4-butanediol diacrylate.

Instrumentation & Reagents:

-

Digital Density Meter with an oscillating U-tube.[11]

-

Thermostatically controlled bath or Peltier element for temperature control.

-

Syringes for sample injection.

-

High-purity dry air or nitrogen for cleaning.

-

Organic solvent (e.g., acetone) for cleaning.

-

Deionized water (for calibration).

Methodology:

-

Calibration:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Perform a check using two reference materials. Typically, high-purity dry air and deionized water are used.

-

Ensure the instrument is clean and dry before calibration.

-

-

Sample Preparation:

-

Bring the BDDA sample to the measurement temperature (e.g., 25°C ± 0.1°C).

-

Ensure the sample is homogeneous and free of any air bubbles.

-

-

Measurement:

-

Introduce a small volume (typically 0.7 - 1.0 mL) of the BDDA sample into the oscillating U-tube using a syringe.[12]

-

Ensure there are no air bubbles in the U-tube, as this will significantly affect the result.[10]

-

Allow the reading to stabilize. The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.[11]

-

Record the density reading provided by the instrument, typically in g/cm³ or kg/m ³.[10]

-

-

Cleaning:

-

Clean the sample tube immediately after measurement.

-

Flush with an appropriate solvent (e.g., acetone) to remove the sample, followed by a flush with dry air or nitrogen until the tube is completely dry.

-

Safety and Handling

1,4-Butanediol diacrylate is considered a hazardous substance.[13] It can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][13] It is also harmful if swallowed or in contact with skin.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber is recommended), safety goggles or a face shield, and protective clothing.[13]

-

Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid inhalation of vapors.[13]

-

Storage: Store in a cool, dry, well-ventilated place (2-8°C is often recommended) away from heat, light, and incompatible materials such as oxidizing agents and strong bases.[6] The product is typically supplied with a polymerization inhibitor. Ensure containers are kept sealed and have free head space.[13]

-

Spills: Clean up spills immediately using absorbent material. Avoid discharge into drains.[13]

References

- 1. adakem.com [adakem.com]

- 2. 1,4-BUTANEDIOL DIACRYLATE CAS#: 1070-70-8 [m.chemicalbook.com]

- 3. 1,4-丁二醇二丙烯酸酯 technical grade, contains ~75 ppm hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. Butanediol diacrylate | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Butanediol diacrylate technical grade, Yes hydroquinone 75ppm inhibitor 1070-70-8 [sigmaaldrich.com]

- 6. 1,4-BUTANEDIOL DIACRYLATE | 1070-70-8 [chemicalbook.com]

- 7. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 12. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying 1,4-butanediol diacrylate (BDDA), a crucial difunctional monomer widely utilized as a crosslinking agent in the development of advanced coatings, adhesives, and resins.[1] This document details the prevalent chemical pathways, offers in-depth experimental protocols, and presents purification and analytical techniques essential for obtaining high-purity BDDA for research and development applications.

Synthesis of 1,4-Butanediol Diacrylate

The industrial synthesis of 1,4-butanediol diacrylate is predominantly achieved through two principal chemical reactions: direct esterification and transesterification.

Direct Esterification

Direct esterification is a widely employed method for the synthesis of BDDA. This reaction involves the direct esterification of 1,4-butanediol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the acrylate functionalities. The reaction produces water as a byproduct, which is typically removed to drive the reaction equilibrium towards the formation of the desired product.

The esterification of 1,4-butanediol with acrylic acid is a two-step consecutive and reversible reaction.[2][3]

Reaction Scheme:

-

Monoester Formation: HO-(CH₂)₄-OH + CH₂=CH-COOH ⇌ HO-(CH₂)₄-O-CO-CH=CH₂ + H₂O

-

Diester Formation: HO-(CH₂)₄-O-CO-CH=CH₂ + CH₂=CH-COOH ⇌ CH₂=CH-CO-O-(CH₂)₄-O-CO-CH=CH₂ + H₂O

A variety of acid catalysts can be employed for this reaction, including sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, and solid acid catalysts like Amberlyst 15.[2][4] Solvents such as toluene, benzene, n-hexane, or cyclohexane are often used to facilitate the removal of water via azeotropic distillation.[5] To prevent polymerization, inhibitors such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), resorcinol, thiodiphenylamine, or copper sulfate are added to the reaction mixture.[5]

Transesterification

Transesterification offers an alternative route to BDDA, involving the reaction of 1,4-butanediol with an acrylic acid ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. This method can be advantageous under certain conditions, potentially offering milder reaction conditions and avoiding the direct handling of corrosive acrylic acid.

Reaction Scheme:

HO-(CH₂)₄-OH + 2 CH₂=CH-COOR' ⇌ CH₂=CH-CO-O-(CH₂)₄-O-CO-CH=CH₂ + 2 R'OH (where R' is a small alkyl group, e.g., methyl or ethyl)

Catalysts for this process can include organotin compounds, which have been shown to be effective for similar transesterification reactions.[6] The reaction is driven to completion by the removal of the alcohol byproduct.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 1,4-butanediol diacrylate via direct esterification.

Direct Esterification of 1,4-Butanediol with Acrylic Acid

This protocol is a composite based on established esterification procedures.[5]

Materials:

-

1,4-Butanediol

-

Acrylic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Hydroquinone (inhibitor)

-

5% Sodium Carbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,4-butanediol, acrylic acid, toluene, p-toluenesulfonic acid, and hydroquinone.

-

Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium carbonate solution to neutralize the acidic catalyst and remove unreacted acrylic acid.[7]

-

Washing: Wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation.

| Parameter | Value/Range | Reference |

| Reactants | ||

| 1,4-Butanediol | 1.0 mol | [5] |

| Acrylic Acid | 2.2 - 2.5 mol | [2] |

| Catalyst | ||

| p-Toluenesulfonic acid | 1-10% by weight of reactants | [5] |

| Solvent | ||

| Toluene | 40-60% by weight of reactants | [5] |

| Inhibitor | ||

| Hydroquinone | 50-800 ppm | [5] |

| Reaction Conditions | ||

| Temperature | 70-90 °C | [5] |

| Pressure | Atmospheric | [2] |

| Purification | ||

| Washing Agents | 5% Sodium Carbonate, Saturated NaCl | [7] |

| Drying Agent | Anhydrous Magnesium Sulfate | [7] |

Purification of 1,4-Butanediol Diacrylate

The purification of 1,4-butanediol diacrylate is critical to remove unreacted starting materials, catalyst residues, polymerization inhibitors, and byproducts. The primary methods for purification include washing, drying, and vacuum distillation.

Washing and Drying

After the synthesis reaction, the crude product is typically washed to remove acidic components and water-soluble impurities. A dilute aqueous solution of a weak base, such as sodium carbonate or sodium bicarbonate, is used to neutralize the acid catalyst and remove any unreacted acrylic acid.[7] This is followed by washing with a saturated sodium chloride solution to minimize the formation of emulsions and aid in the separation of the organic and aqueous layers. The organic layer is then dried using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.

Vacuum Distillation

For applications requiring high purity, vacuum distillation is the preferred method for purifying 1,4-butanediol diacrylate. Distillation under reduced pressure is necessary to lower the boiling point of the ester and prevent thermal polymerization. It is crucial to maintain the presence of a polymerization inhibitor in the distillation flask.

| Parameter | Value | Reference |

| Boiling Point | 83 °C at 0.3 mmHg | |

| Density | 1.051 g/mL at 25 °C | |

| Refractive Index | n20/D 1.456 | |

| Purity (Technical Grade) | ~87% | |

| Purity (High Grade) | ≥98% | [8] |

Analytical Characterization

The purity and identity of synthesized 1,4-butanediol diacrylate can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to analyze the purity of BDDA.[9] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of the purified product, including any potential impurities.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the 1,4-butanediol diacrylate molecule.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.[10]

Common Impurities

The primary impurities in 1,4-butanediol diacrylate synthesis are typically unreacted starting materials and byproducts of the reaction.

-

1,4-Butanediol: The starting diol may be present if the reaction does not go to completion.

-

Acrylic Acid: Unreacted acrylic acid is a common impurity that is typically removed during the washing step.

-

4-Hydroxybutyl acrylate (Monoester): This is the intermediate in the two-step esterification and can remain if the reaction is incomplete.

-

Polymerized Material: The formation of oligomers or polymers of BDDA can occur, especially at elevated temperatures in the absence of an effective inhibitor.

-

Impurities from 1,4-Butanediol: The purity of the starting 1,4-butanediol is crucial. Impurities such as color-forming bodies and γ-hydroxybutyraldehyde can be present in commercially available 1,4-butanediol and may need to be removed prior to synthesis.[1][11]

Safety Considerations

Acrylic acid and its esters are known to be irritants and sensitizers.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Polymerization of acrylates can be highly exothermic and can lead to a runaway reaction if not properly inhibited. Ensure that an adequate amount of a suitable polymerization inhibitor is present at all stages of the synthesis and purification, especially during distillation.

References

- 1. US2768214A - Elimination of color-forming impurities from 1, 4-butanediol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. adakem.com [adakem.com]

- 9. Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Butanediol diacrylate | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Physical Properties of 1,4-Butanediol Diacrylate (BDDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediol diacrylate (BDDA), a difunctional acrylate monomer, is a critical crosslinking agent in the formulation of a wide array of polymers. Its distinct physical properties, such as low viscosity, high reactivity, and excellent mechanical performance, make it an essential component in the development of advanced materials for coatings, adhesives, 3D printing resins, and biomedical applications.[1] This technical guide provides an in-depth overview of the core physical properties of BDDA, details the standardized experimental methodologies for their determination, and illustrates key logical and experimental workflows relevant to its application.

Core Physical and Chemical Properties

1,4-Butanediol diacrylate is a clear, colorless liquid characterized by a slight acrylic odor.[1] It is widely utilized as a crosslinking agent in systems curable by ultraviolet (UV) or electron beam (EB) radiation.[1] Its bifunctional nature allows it to form stable, cross-linked polymer networks, which enhances properties such as hardness, chemical resistance, and adhesion in the final cured product.[1][2] The monomer is typically stabilized with inhibitors like hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[2][3][4]

The key physical and chemical data for 1,4-butanediol diacrylate are summarized in the table below for easy reference and comparison.

Table 1: Summary of Physical and Chemical Properties of 1,4-Butanediol Diacrylate

| Property | Value | Conditions | Source(s) |

| IUPAC Name | Butane-1,4-diol diacrylate | - | [1] |

| Synonyms | BDDA, 1,4-Butylene glycol diacrylate, Tetramethylene diacrylate | - | [1][5][6] |

| CAS Number | 1070-70-8 | - | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | - | [1][5] |

| Molecular Weight | 198.22 g/mol | - | [1][3] |

| Appearance | Clear, colorless liquid | Ambient | [1] |

| Odor | Slight acrylic | - | [1] |

| Density | 1.01 - 1.054 g/cm³ | @ 25°C | [1][3] |

| Viscosity | 8 - 20 mPa·s (cP) | @ 25°C | [1][3] |

| Boiling Point | >150°C | @ 760 mmHg | [1] |

| 83°C | @ 0.3 mmHg | [4][5][7] | |

| Melting / Freezing Point | -7°C to -20°C | - | [1][5] |

| Flash Point | >110°C (>230°F) | Closed Cup | [1][5][8] |

| Refractive Index (n_D) | 1.4535 - 1.456 | @ 20°C | [3][4][5] |

| Vapor Pressure | 0.83 hPa | @ 80°C | [5][9] |

| Solubility | Immiscible in water (16.3 g/L) | - | [5][9][10] |

| Purity / Assay | ≥85% to ≥98% | Technical/Commercial Grade | [1][4][11] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is critical for quality control, formulation development, and safety assessment. The following sections detail the standardized methodologies used to measure the key parameters of BDDA.

Viscosity Measurement

The viscosity of BDDA is a crucial parameter, especially for applications involving fluid handling, coating, and jetting (e.g., 3D printing). The standard method for determining the kinematic viscosity of transparent liquids like BDDA is ASTM D445.

Protocol: ASTM D445 - Kinematic Viscosity of Transparent Liquids

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath with a precision of ±0.02°C, and a time-measuring device.[10]

-

Sample Preparation: The BDDA sample is filtered to remove any particulate matter and charged into the viscometer.[10]

-

Temperature Equilibration: The viscometer is placed in the constant-temperature bath (typically at 25°C for BDDA) and allowed to equilibrate for at least 30 minutes.

-

Measurement: The liquid is drawn up through the capillary to a point above the upper timing mark. The time taken for the liquid meniscus to flow under gravity between the upper and lower timing marks is measured precisely.[1][12]

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[10]

-

Dynamic Viscosity: The dynamic viscosity (η) can be obtained by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[1][10]

Density Measurement

Density is a fundamental property used in quality control and for converting between mass and volume. A common and precise method is the Bingham pycnometer technique.

Protocol: ASTM D1217 - Density of Liquids by Bingham Pycnometer

-

Apparatus: A Bingham-type pycnometer, a constant-temperature bath (±0.01°C), and an analytical balance.[6]

-

Calibration: The pycnometer is thoroughly cleaned, dried, and weighed. It is then filled with freshly boiled, cooled distilled water and equilibrated in the temperature bath. The weight of the water-filled pycnometer is determined to calculate its volume.[6]

-

Sample Measurement: The calibrated pycnometer is filled with the BDDA sample and brought to the test temperature (e.g., 25°C) in the bath.[4]

-

Weighing: The pycnometer is removed, carefully dried, and weighed to determine the mass of the BDDA sample.

-

Calculation: The density is calculated by dividing the mass of the BDDA sample by the calibrated volume of the pycnometer.[4]

Flash Point Determination

The flash point is a critical safety parameter indicating the lowest temperature at which the monomer's vapors can ignite. The Cleveland Open Cup (COC) method is suitable for substances with flash points above 79°C.

Protocol: ASTM D92 - Flash and Fire Points by Cleveland Open Cup Tester

-

Apparatus: A Cleveland Open Cup apparatus, consisting of a brass test cup, a heating plate with a variable heat controller, a test flame applicator, and a thermometer.

-

Procedure: The test cup is filled with the BDDA sample to a specified level. The sample is then heated at a controlled, steady rate.[13]

-

Flame Application: A small test flame is passed across the top of the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite momentarily.[13] The reported value is typically corrected for barometric pressure.[13]

Refractive Index Measurement

The refractive index is a measure of how light propagates through the substance and is an excellent indicator of purity.

Protocol: Measurement by Abbe Refractometer

-

Apparatus: An Abbe refractometer with a circulating water bath for temperature control (typically set to 20°C) and a light source.[14][15]

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[16]

-

Sample Application: A few drops of the BDDA sample are placed on the clean, dry surface of the measuring prism.[16]

-

Measurement: The prisms are closed, and the system is allowed to reach thermal equilibrium. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus on the crosshairs.[17]

-

Reading: The refractive index is read directly from the instrument's calibrated scale.[17]

Purity Assay by Gas Chromatography (GC)

The purity of the monomer and the concentration of any residual starting materials or inhibitors are typically determined using gas chromatography.

Protocol: Purity Analysis by GC-FID

-

Apparatus: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar column like DB-WAX for acrylate analysis).[8][18]

-

Sample Preparation: A dilute solution of the BDDA sample is prepared in a suitable solvent (e.g., acetone or ethyl acetate).[19] An internal standard may be added for precise quantification.

-

Chromatographic Conditions: The instrument is set with appropriate parameters for oven temperature (often a programmed ramp), carrier gas flow rate, and injector/detector temperatures.[19][20]

-

Analysis: A small volume of the prepared sample is injected into the GC. The components are separated based on their boiling points and interaction with the column's stationary phase.

-

Quantification: The area of the BDDA peak is compared to that of a calibrated external or internal standard to determine its purity (assay percentage).[19]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key experimental and logical workflows related to the application and analysis of 1,4-butanediol diacrylate.

Caption: Experimental workflow for viscosity measurement of BDDA via ASTM D445.

Caption: Logical relationship of BDDA properties to UV curing applications.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D445 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. petrolube.com [petrolube.com]

- 5. Supply ASTM D92 Automatic Cleveland Open Cup Flash Point Tester Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]

- 6. kaycantest.com [kaycantest.com]

- 7. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 8. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PAC-ASTM D92-OptiFlash Cleveland Open Cup [paclp.com]

- 10. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. laboratuar.com [laboratuar.com]

- 12. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 13. petrolube.com [petrolube.com]

- 14. img.daihan-sci.com [img.daihan-sci.com]

- 15. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 16. hinotek.com [hinotek.com]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. polymersolutions.com [polymersolutions.com]

- 19. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

- 20. brjac.com.br [brjac.com.br]

Butanediol diacrylate molecular weight and density

An In-Depth Technical Guide to the Molecular Weight and Density of Butanediol Diacrylate

This guide provides a comprehensive overview of the molecular weight and density of this compound, targeting researchers, scientists, and professionals in drug development. It includes a summary of key physical properties, detailed experimental protocols for their determination, and a logical workflow for these characterization processes.

Quantitative Data Summary

This compound is a difunctional monomer that exists as different isomers, primarily 1,4-butanediol diacrylate and 1,3-butanediol diacrylate. While their molecular weights are identical, their densities show slight variations.

| Property | 1,4-Butanediol Diacrylate | 1,3-Butanediol Diacrylate |

| Molecular Formula | C₁₀H₁₄O₄ | C₁₀H₁₄O₄ |

| Molecular Weight ( g/mol ) | 198.22[1][2][3] | 198.22[4] |

| Density (g/mL at 25°C) | 1.051[2][5], 1.01, 1.054[6] | 1.03[4] |

Experimental Protocols

The determination of the molecular weight and density of liquid compounds like this compound requires precise experimental techniques. Modern mass spectrometry is the standard for accurate molecular weight determination, while density can be reliably measured using pycnometry or digital density meters.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] This allows for the precise determination of a compound's molecular weight.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µM.

-

Instrumentation Setup:

-

The ESI-MS is calibrated using a standard compound with a known molecular weight.

-

The sample solution is loaded into a syringe and infused into the ESI source at a constant flow rate.

-

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions.

-

Mass Analysis: The generated ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, from which its molecular weight can be accurately determined.[7][9]

Density Determination

The density of a liquid is its mass per unit volume and is temperature-dependent. Two common and precise methods for determining the density of liquids are the pycnometer method and the oscillating U-tube method.

Methodology 1: Pycnometer Method

A pycnometer is a glass flask with a precisely known volume.[6]

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.[3][6]

-

Filling with a Reference Liquid: The pycnometer is filled with a reference liquid of known density, typically distilled water, and placed in a thermostatic bath to reach a specific temperature (e.g., 25°C).

-

Mass of Reference Liquid: The mass of the filled pycnometer is measured, and by subtracting the empty mass, the mass of the water is determined. The precise volume of the pycnometer at that temperature can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. It is brought to the same temperature as the reference measurement.

-

Mass of Sample: The mass of the pycnometer filled with this compound is measured.

-

Density Calculation: The mass of the this compound is divided by the calibrated volume of the pycnometer to determine its density.[10]

Methodology 2: Oscillating U-tube Density Meter

This method relies on the principle that the oscillation frequency of a U-shaped tube is dependent on the mass of the liquid it contains.[11][12]

-

Instrument Calibration: The digital density meter is calibrated using dry air and a certified reference standard, such as deionized water.[13]

-

Sample Injection: A small sample of this compound is injected into the oscillating U-tube, ensuring no air bubbles are present.[4]

-

Temperature Equilibration: The instrument's built-in Peltier thermostat brings the sample to the desired measurement temperature (e.g., 25°C).[1]

-

Frequency Measurement: The instrument electronically excites the U-tube, causing it to oscillate at its natural frequency. This frequency is precisely measured.

-

Density Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation frequency and the calibration data.[11][13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the molecular weight and density of this compound.

Caption: Workflow for determining the molecular weight and density of this compound.

References

- 1. Electronic Liquid Density Meter [U-Tube Oscillation Method] - Oscillation Method, Oscillation | Made-in-China.com [m.made-in-china.com]

- 2. howengineeringworks.com [howengineeringworks.com]

- 3. ised-isde.canada.ca [ised-isde.canada.ca]

- 4. rudolphresearch.com [rudolphresearch.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Structural Biochemistry/Protein sequence determination techniques/Mass Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 10. homesciencetools.com [homesciencetools.com]

- 11. Oscillating U-tube - Wikipedia [en.wikipedia.org]

- 12. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Density Measurement: Best Operating Practices for the Laboratory [pro-analytics.net]

An In-depth Technical Guide to 1,4-Butanediol Diacrylate (CAS 1070-70-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Butanediol diacrylate (BDDA), a difunctional monomer widely utilized in polymer chemistry. This document details its chemical and physical properties, safety information, and key experimental protocols relevant to its application in research and development.

Chemical and Physical Properties

1,4-Butanediol diacrylate is a colorless to pale yellow liquid with a mild, pleasant odor. It is primarily used as a crosslinking agent in the synthesis of polymers, contributing to the mechanical properties and chemical resistance of the resulting materials. Its applications are found in coatings, adhesives, inks, and the fabrication of hydrogels for biomedical research.[1][2][3]

Table 1: Physical and Chemical Properties of 1,4-Butanediol Diacrylate

| Property | Value | Reference(s) |

| CAS Number | 1070-70-8 | [4] |

| Molecular Formula | C₁₀H₁₄O₄ | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pleasant | [4] |

| Density | 1.051 g/mL at 25 °C | [3] |

| Boiling Point | 83 °C at 0.3 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index (n20/D) | 1.456 | [3] |

| Solubility | Immiscible with water | [4] |

| IUPAC Name | 4-(prop-2-enoyloxy)butyl prop-2-enoate | [5] |

| Synonyms | 1,4-Bis(acryloyloxy)butane, Butylene diacrylate, Tetramethylene glycol diacrylate | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-Butanediol diacrylate. Below are the key spectral data.

Table 2: ¹H NMR Spectral Data of 1,4-Butanediol Diacrylate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.40 | dd | =CH₂ (trans to C=O) |

| 6.13 | dd | -CH= (geminal to two protons) |

| 5.84 | dd | =CH₂ (cis to C=O) |

| 4.16 | t | -O-CH₂- |

| 1.76 | m | -CH₂-CH₂- |

Note: This is a representative spectrum. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: ¹³C NMR Spectral Data of 1,4-Butanediol Diacrylate

| Chemical Shift (ppm) | Assignment |

| 166.1 | C=O |

| 130.8 | =CH₂ |

| 128.5 | -CH= |

| 64.2 | -O-CH₂- |

| 25.3 | -CH₂-CH₂- |

Note: This is a representative spectrum. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 4: FT-IR Spectral Data of 1,4-Butanediol Diacrylate

| Wavenumber (cm⁻¹) | Assignment |

| 2960 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (ester) |

| 1636 | C=C stretch (alkene) |

| 1408 | =C-H bend |

| 1190 | C-O stretch |

| 810 | =C-H bend (out of plane) |

Note: This is a representative spectrum. Actual peak positions and intensities may vary.[6]

Table 5: Mass Spectrometry Data of 1,4-Butanediol Diacrylate

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular ion) |

| 143 | [M - C₃H₃O]⁺ |

| 99 | [M - C₄H₅O₂]⁺ |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Note: Fragmentation patterns can vary based on the ionization method.[5]

Safety and Handling

1,4-Butanediol diacrylate is a hazardous substance and requires careful handling to minimize exposure. It is classified as a skin and eye irritant and a skin sensitizer.[7]

Table 6: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. | |

| H319 | Causes serious eye irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.

-

Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water. If irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of 1,4-Butanediol Diacrylate

The following is a general procedure for the synthesis of 1,4-butanediol diacrylate via esterification.

Materials:

-

1,4-Butanediol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Hydroquinone (polymerization inhibitor)

-

10% Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Reaction kettle with a heating mantle, stirrer, and reflux condenser with a Dean-Stark trap

Procedure:

-

To the reaction kettle, add 1,4-butanediol, acrylic acid (in molar excess), p-toluenesulfonic acid (catalytic amount), toluene, and a small amount of hydroquinone.

-

Stir the mixture and heat to reflux. The water formed during the reaction will be azeotropically removed using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with 10% sodium carbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

-

Purify the crude product by vacuum distillation to obtain pure 1,4-butanediol diacrylate.[1]

Photopolymerization of a 1,4-Butanediol Diacrylate-Based Hydrogel

This protocol describes the formation of a hydrogel using BDDA as a crosslinker.

Materials:

-

A functional monomer (e.g., Poly(ethylene glycol) diacrylate - PEGDA)

-

1,4-Butanediol diacrylate (BDDA) as a crosslinker

-

A photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

-

Phosphate-buffered saline (PBS)

-

UV light source (365 nm)

Procedure:

-

Prepare a precursor solution by dissolving the functional monomer, BDDA, and the photoinitiator in PBS. The concentration of BDDA will determine the crosslinking density and mechanical properties of the hydrogel.

-

Vortex or sonicate the solution until all components are fully dissolved.

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (e.g., 365 nm) for a specified time to initiate polymerization. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.

-

After polymerization, carefully remove the hydrogel from the mold.

-

Wash the hydrogel extensively with PBS to remove any unreacted monomers and initiator.[8][9][10]

HPLC Analysis of 1,4-Butanediol Diacrylate

This method provides a general guideline for the analysis of BDDA purity.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water. Phosphoric acid can be added to the aqueous phase to improve peak shape. For MS compatibility, formic acid should be used instead.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where the acrylate chromophore absorbs (e.g., 210 nm).

Procedure:

-

Sample Preparation: Prepare a stock solution of 1,4-butanediol diacrylate in acetonitrile at a known concentration. Prepare a series of dilutions for a calibration curve if quantification is required.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Analysis: Run the gradient program and record the chromatogram. The retention time and peak area can be used for identification and quantification.[7]

Mandatory Visualizations

Skin Sensitization Signaling Pathway

1,4-Butanediol diacrylate is a known skin sensitizer. The diagram below illustrates the key events in the adverse outcome pathway (AOP) for skin sensitization.

Experimental Workflow for the Synthesis of 1,4-Butanediol Diacrylate

The following diagram outlines the key steps in the laboratory synthesis of 1,4-butanediol diacrylate.

References

- 1. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,4-Butanediol diacrylate | SIELC Technologies [sielc.com]

- 4. 1,4-Butanediol diacrylate, 85+%, stab. with 50-105 ppm hydroquinone 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Butanediol diacrylate | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transparent Low Molecular Weight Poly(Ethylene Glycol) Diacrylate-Based Hydrogels as Film Media for Photoswitchable Drugs [mdpi.com]

- 10. Monodisperse Polyethylene Glycol Diacrylate Hydrogel Microsphere Formation by Oxygen-Controlled Photopolymerization in a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Handling of Butanediol Diacrylate: An In-Depth Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Butanediol diacrylate, a monomer frequently utilized in the synthesis of polymers for various applications in research and development, presents a significant health and safety profile that necessitates careful handling and a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the health and safety considerations associated with this compound, including its toxicological properties, recommended handling procedures, and emergency protocols. The information herein is intended to equip laboratory personnel with the knowledge required to work safely with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is known to be a skin and eye irritant, a skin sensitizer, and harmful if swallowed or in contact with the skin.[1][2]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Appearance | Colorless liquid[2] |

| Odor | Sharp[2] |

| Boiling Point | 83 °C @ 0.3 mmHg |

| Density | 1.051 g/mL at 25 °C |

| Flash Point | >113 °C |

| Water Solubility | Immiscible[2] |

Toxicological Data

Quantitative toxicological data for this compound is crucial for a comprehensive risk assessment. The following tables summarize the available acute toxicity data.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 587 mg/kg | [Santa Cruz Biotechnology] |

| LD50 | Rat | Dermal | 400 - 800 mg/kg | [Fisher Scientific] |

Skin and Eye Irritation

| Endpoint | Species | Result |

| Skin Irritation | Rabbit | Irritant, can cause severe burns[2] |

| Eye Irritation | Rabbit | Severe irritant, risk of serious eye damage[2] |

Skin Sensitization

This compound is a known skin sensitizer.[1][2] Specific quantitative data from the Local Lymph Node Assay (LLNA), such as the EC3 (Estimated Concentration to produce a Stimulation Index of 3) value, are not publicly available. However, the potential to cause an allergic skin reaction is well-documented.

| Test | Species | Result |

| Skin Sensitization | Mouse (LLNA) | Known sensitizer[1][2] |

Experimental Protocols

A clear understanding of the methodologies used to generate toxicological data is essential for interpreting its significance. The following are detailed descriptions of the standard protocols for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are used. The fur on the back of the animal is clipped 24 hours before the test.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored according to a graded scale (0-4 for both erythema and edema).

-

Calculation of Primary Irritation Index (PII): The PII is calculated from the sum of the erythema and edema scores at the 24 and 72-hour readings. The total scores are divided by the number of observation time points to get an average score per animal. The PII is the average of the scores for all animals tested. Based on the PII, the substance is classified as a non-irritant, mild irritant, moderate irritant, or severe irritant.[2][3][4][5]

Acute Eye Irritation/Corrosion (Draize Test; OECD 405)

This protocol evaluates the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are gently held together for about one second to prevent loss of the material. The other eye serves as an untreated control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations can be extended up to 21 days to assess the reversibility of any effects. The cornea, iris, and conjunctiva are evaluated.

-

Scoring: Lesions are scored based on the Draize scoring system, which grades the severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions. A Modified Maximum Average Score (MMAS) can be calculated to provide a quantitative measure of irritation.[6]

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Test Animals: Female mice of a CBA/Ca or CBA/J strain are typically used.

-

Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group treated only with the vehicle is also included.

-

Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

-

Calculation of Stimulation Index (SI): The proliferation of lymphocytes in the draining lymph nodes is measured and expressed as a Stimulation Index (SI). The SI is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.

-

Classification: A substance is classified as a skin sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the chemical required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.[7][8]

Signaling Pathway for Acrylate-Induced Skin Sensitization

The mechanism of skin sensitization by acrylates is a complex immunological process. It begins with the penetration of the acrylate monomer through the stratum corneum of the skin. As a small, reactive molecule (a hapten), the acrylate then covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This modified protein is now recognized as foreign by the immune system. The following diagram illustrates the key events in this signaling pathway.

Caption: Signaling pathway of acrylate-induced allergic contact dermatitis.

Health and Safety Recommendations

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]

-

Enclosure: For larger scale operations, consider using enclosed systems.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles or a face shield are mandatory to prevent eye contact.[2]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.45 mm for exposures up to 4 hours) should be worn. [Santa Cruz Biotechnology] Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[2] Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2] this compound can polymerize, especially when exposed to heat, light, or contaminants.[2]

Occupational Exposure Limits (OELs)

No specific occupational exposure limits (OELs) have been established for 1,4-butanediol diacrylate by major regulatory agencies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[9][10] Therefore, exposure should be kept as low as reasonably achievable.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[2]

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.[2]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazards from Combustion: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[2]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Hazard Assessment

The following diagram outlines a logical workflow for assessing and managing the risks associated with handling this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

By adhering to the information and procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

- 1. This compound | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. greenmillennium.com [greenmillennium.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 6. pqri.org [pqri.org]

- 7. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circulating allergen-reactive T cells from patients with atopic dermatitis and allergic contact dermatitis express the skin-selective homing receptor, the cutaneous lymphocyte-associated antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of Poly(butanediol diacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(butanediol diacrylate) (PBDDA) is a crosslinked polymer belonging to the polyacrylate family. It is synthesized from the polymerization of 1,4-butanediol diacrylate monomer, a bifunctional acrylate that allows for the formation of a three-dimensional network structure. This crosslinked nature imparts PBDDA with distinct physical and chemical properties, including high thermal stability and mechanical strength, making it a material of interest in various fields, including in the development of drug delivery systems, biomaterials, and advanced coatings.

Understanding the thermal stability and degradation behavior of PBDDA is crucial for its application, particularly in drug development where manufacturing processes may involve heat and long-term stability is a critical factor for product efficacy and safety. This technical guide provides a comprehensive overview of the thermal properties of PBDDA, including its stability and degradation pathways. It details the experimental protocols used for its characterization and presents available data to aid researchers and professionals in this field.

It is important to note that while extensive research exists for the broader class of polyacrylates, specific quantitative data for the homopolymer of poly(this compound) is limited in publicly available literature. Therefore, this guide synthesizes information from studies on analogous crosslinked polyacrylates to provide a comprehensive understanding of the expected behavior of PBDDA.

Thermal Stability Analysis

The thermal stability of a polymer refers to its ability to resist decomposition at elevated temperatures. The primary techniques used to evaluate the thermal stability of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability of a material, its composition, and the kinetics of its decomposition.

While specific TGA data for neat poly(this compound) is scarce, Table 1 summarizes typical thermal decomposition temperatures for various polyacrylates, which can serve as a reference. The decomposition of crosslinked polyacrylates generally occurs at higher temperatures compared to their linear counterparts due to the increased energy required to break the network structure.

Table 1: Representative Thermal Decomposition Temperatures of Polyacrylates (under Nitrogen Atmosphere)

| Polymer | Td5% (°C) | Td50% (°C) | Reference |

| Poly(methyl acrylate) | ~300 - 350 | ~380 - 420 | General Literature |

| Poly(ethyl acrylate) | ~320 - 360 | ~390 - 430 | General Literature |

| Poly(butyl acrylate) | ~330 - 370 | ~400 - 440 | General Literature |

| Crosslinked Poly(ethylene glycol) diacrylate | ~350 - 400 | ~420 - 460 | General Literature |

| Poly(this compound) (Expected) | ~340 - 390 | ~410 - 450 | Estimated |

Note: These are approximate values and can vary significantly based on factors such as molecular weight, crosslink density, heating rate, and atmosphere.

A standard TGA experiment to evaluate the thermal stability of poly(this compound) would involve the following steps:

-

Sample Preparation: A small amount of the cured PBDDA sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset), the temperature at which 5% mass loss occurs (Td5%), and the temperature of maximum decomposition rate (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For a crosslinked thermoset like PBDDA, the most relevant transition is the glass transition temperature, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

The Tg of crosslinked polyacrylates is highly dependent on the crosslink density and the flexibility of the polymer chains. For PBDDA, the butanediol linker provides some flexibility. The Tg is expected to be above room temperature.

Table 2: Representative Glass Transition Temperatures of Polyacrylates

| Polymer | Tg (°C) | Reference |

| Poly(methyl acrylate) | ~10 | General Literature |

| Poly(ethyl acrylate) | ~-24 | General Literature |

| Poly(butyl acrylate) | ~-54 | General Literature |

| Crosslinked Poly(ethylene glycol) diacrylate | Varies widely (-60 to >100) | General Literature |

| Poly(this compound) (Expected) | Varies (likely 20 - 80) | Estimated |